N-[(2-chlorophenyl)methyl]-3,4-dimethylbenzene-1-sulfonamide
Description
N-[(2-Chlorophenyl)methyl]-3,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with methyl groups at positions 3 and 4, and a sulfonamide group linked to a 2-chlorobenzyl moiety. Sulfonamides are widely studied for their pharmacological and agrochemical properties, including antimicrobial, anticancer, and pesticidal activities .
Properties
Molecular Formula |
C15H16ClNO2S |
|---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO2S/c1-11-7-8-14(9-12(11)2)20(18,19)17-10-13-5-3-4-6-15(13)16/h3-9,17H,10H2,1-2H3 |
InChI Key |
JYOPFRWOYGGQQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-3,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-chlorobenzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atom in the 2-chlorophenylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylmethyl derivatives.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-3,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in the development of new drugs.
Industry: Used in the production of dyes and other chemical intermediates.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-3,4-dimethylbenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamides with Chlorophenyl Substituents
(a) N-[(4-Chlorophenyl)methyl]-N-cyclopentyl-N'-phenylurea (Pencycuron)
- Structure : Contains a 4-chlorophenyl group and urea backbone.
- Application : Used as a fungicide .
- Key Difference : The urea functional group contrasts with the sulfonamide in the target compound, likely influencing hydrogen-bonding capacity and biological target specificity.
(b) 4-(2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-imidazole-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide
- Structure : Features a dichlorophenyl group and imidazole-thioether linkage.
(c) N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide
Sulfonamides with Varied Aromatic Substituents
(a) 4-Amino-6-chloro-1,3-benzenedisulfonamide
- Structure : Contains two sulfonamide groups and a chloro substituent.
(b) 6-Chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Non-Sulfonamide Analogs with Chlorophenyl Groups
(a) N-[(R)-(2-Chlorophenyl)(cyclopentyl)methyl]-N-[(R)-(2-hydroxy-5-methyl-phenyl)(phenyl)methyl]acetamide
Structural and Functional Analysis Table
Research Findings and Implications
- Substituent Effects : Chlorine and methyl groups on the aromatic ring enhance lipophilicity, aiding penetration into biological membranes, while methoxy or sulfonamide groups improve solubility .
- Biological Activity : Sulfonamides with chlorophenyl groups often target enzymes like dihydropteroate synthase (antimicrobial) or acetylcholinesterase (insecticidal) .
- Synthetic Routes : Many analogs are synthesized via nucleophilic substitution between sulfonyl chlorides and amines, followed by purification via column chromatography .
Biological Activity
N-[(2-chlorophenyl)methyl]-3,4-dimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. This article explores the biological activity of this specific compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H17ClN2O2S
- Molecular Weight : 296.77 g/mol
- CAS Number : 928001-88-1
The compound features a sulfonamide group attached to a dimethylbenzene ring and a chlorophenyl moiety, contributing to its potential biological activity.
The primary mechanism through which sulfonamides exert their antibacterial effects is by inhibiting the enzyme dihydropteroate synthase (DHPS), which plays a crucial role in the synthesis of folate in bacteria. By blocking this pathway, the compound effectively hinders bacterial growth and replication. Additionally, structural modifications can influence interactions with other molecular targets, enhancing its bioactivity against various pathogens.
Antibacterial Activity
Sulfonamides are well-documented for their antibacterial properties. A study evaluating various sulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that substitutions on the phenyl ring significantly influenced antibacterial potency.
| Compound | Activity (MIC µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| N-(4-chlorophenyl)-N-(3-methoxyphenyl)-sulfonamide | 16 | Escherichia coli |
Cytotoxicity Studies
In addition to antibacterial effects, this compound has been assessed for cytotoxicity against various cancer cell lines. Research indicated that certain derivatives of sulfonamides could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Case Studies
-
Antibacterial Efficacy :
A comparative study on sulfonamides found that this compound showed enhanced activity against resistant strains of bacteria compared to traditional antibiotics. This suggests its potential as a lead compound in developing new antimicrobial agents. -
Cytotoxic Effects :
In vitro studies demonstrated that this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating promising cytotoxic activity. The presence of the chlorophenyl group was noted as a critical factor enhancing its interaction with cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
